Phosphorylcholine

Overview

Description

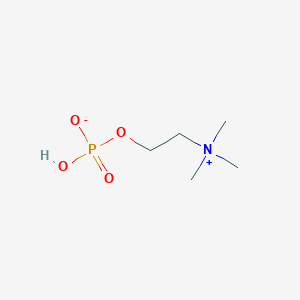

Phosphorylcholine is a small molecule composed of a negatively charged phosphate group bonded to a positively charged choline group. It is the hydrophilic polar head group of some phospholipids, such as phosphatidylcholine and sphingomyelin . This compound is found in both prokaryotic and eukaryotic organisms and plays a crucial role in various biological processes, including cell membrane structure and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphorylcholine can be synthesized through various methods. One common approach involves the free radical polymerization of ethylene monomers containing this compound groups and other ethylene monomers . Another method involves the copolymerization of 2-methacryloyloxyethyl this compound with alkyl methacrylates . These reactions typically require specific catalysts and controlled reaction conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, this compound is often produced through large-scale polymerization processes. For example, this compound polymers can be coated on the surface of polymethylpentene hollow fiber membranes to improve their blood compatibility . These industrial methods involve precise control of reaction parameters to achieve high yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Phosphorylcholine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form this compound oxide or reduced to form this compound alcohol. Substitution reactions can occur when the choline group is replaced with other functional groups.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the reaction outcomes.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions yield this compound oxide, while reduction reactions produce this compound alcohol. Substitution reactions result in various derivatives of this compound with different functional groups.

Scientific Research Applications

Biomedical Applications

1.1. Coatings for Medical Devices

Phosphorylcholine is extensively used as a coating material for medical devices, particularly in cardiopulmonary bypass circuits. A retrospective study indicated that this compound-coated circuits significantly improved biocompatibility and reduced thrombotic events during cardiac surgeries. The study showed favorable changes in mean albumin levels and platelet counts in patients using this compound coatings compared to non-coated groups . This suggests that this compound can effectively minimize adverse reactions associated with foreign materials in the body.

1.2. Drug Delivery Systems

This compound-based polymers, such as 2-methacryloyloxyethyl this compound (MPC), are utilized in drug delivery systems due to their high hydrophilicity and biocompatibility. These polymers prevent nonspecific protein adsorption, enhancing the stability and efficacy of drug formulations . Recent advancements have demonstrated the potential of MPC polymers in creating microfluidic devices and biosensors, which can be used for targeted drug delivery and real-time monitoring of therapeutic agents .

| Application Area | Specific Use | Benefits |

|---|---|---|

| Medical Device Coatings | Cardiopulmonary Bypass Circuits | Reduced thrombotic events, improved biocompatibility |

| Drug Delivery Systems | MPC-based formulations | Enhanced stability, targeted delivery |

Antimicrobial Properties

This compound has been shown to possess antimicrobial properties, making it suitable for use in coatings that inhibit bacterial adhesion on medical devices. Research indicates that this compound-modified surfaces can effectively reduce bacterial colonization and biofilm formation, which are critical factors in device-related infections . This application is particularly relevant in the context of implantable devices where infection risk is high.

Immunological Applications

This compound plays a crucial role in immunology, particularly regarding its interaction with the immune system. Monoclonal antibodies targeting this compound have been developed for therapeutic purposes. For instance, studies have shown that these antibodies can mitigate inflammatory responses following myocardial ischemia-reperfusion injury by reducing proinflammatory chemokines and enhancing cardiac repair mechanisms . This highlights the potential of this compound-targeted therapies in managing cardiovascular diseases.

Research on Bacterial Pathogenesis

Recent studies have explored the role of this compound in bacterial pathogenesis. Many bacteria modify their surface proteins with this compound, aiding in host mimicry and enhancing their virulence . Understanding these mechanisms can lead to novel therapeutic strategies aimed at disrupting these interactions and improving treatment outcomes for bacterial infections.

Mechanism of Action

Phosphorylcholine exerts its effects through various molecular mechanisms. It is a key component of cell membranes, where it contributes to membrane stability and fluidity . This compound also plays a role in cell signaling by interacting with specific receptors and enzymes. For example, it can activate protein kinase C, which is involved in various cellular processes . Additionally, this compound can modulate the immune response by interacting with immune cells and influencing their activity .

Comparison with Similar Compounds

Phosphorylcholine is similar to other choline-containing compounds, such as phosphatidylcholine and acetylcholine . it has unique properties that distinguish it from these compounds:

Phosphatidylcholine: Phosphatidylcholine is a major component of cell membranes and is involved in membrane-mediated cell signaling . Unlike this compound, phosphatidylcholine contains a glycerol backbone and two fatty acid chains.

Acetylcholine: Acetylcholine is a neurotransmitter that plays a crucial role in the nervous system . It is synthesized from choline and acetyl-CoA and is involved in transmitting nerve impulses. This compound, on the other hand, is not directly involved in neurotransmission.

Phosphoethanolamine: Phosphoethanolamine is another phospholipid head group that is structurally similar to this compound . it contains an ethanolamine group instead of a choline group, which gives it different chemical and biological properties.

Biological Activity

Phosphorylcholine (PC) is a zwitterionic phospholipid that plays a significant role in various biological processes, particularly in the immune response, cell signaling, and as a component of cell membranes. Its unique structure allows it to interact with biological systems in ways that can modulate immune responses, influence bacterial virulence, and potentially serve therapeutic purposes. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on human health, and implications in medical applications.

This compound exerts its biological effects through several mechanisms:

-

Immune Modulation :

- PC has been shown to influence the activity of immune cells, particularly macrophages. It can shift macrophage polarization from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype, promoting healing and reducing inflammation .

- It enhances the secretion of anti-inflammatory cytokines such as IL-10 while decreasing pro-inflammatory cytokines like IL-1β and TNF-α .

-

Bacterial Interactions :

- Many pathogenic bacteria express this compound on their surfaces, which aids in evading host immune responses. This modification helps bacteria resist antimicrobial peptides that target differences between bacterial and host membranes .

- In silico analyses have identified biosynthetic pathways for this compound in bacteria, suggesting its critical role in bacterial virulence and pathogenesis .

- Cellular Energy Regulation :

Case Studies and Clinical Trials

-

This compound Coating in Medical Devices :

- A study evaluated the effects of this compound-coated cardiopulmonary bypass circuits on blood loss and platelet function during surgery. Results indicated reduced platelet activation and lower complement activation compared to uncoated circuits, suggesting a potential for decreased thromboembolic complications .

Measurement Time Point Control Group Mean (SE) PC Group Mean (SE) Induction 23.8 (6.9) 22.4 (8.3) CPB 30 minutes 25.7 (13.6) 18.8 (7.0) End of CPB 46.9 (31.8) 26.0 (11.5) - Therapeutic Potential Against PM2.5 Toxicity :

Immunomodulatory Effects

The immunomodulatory properties of this compound have been explored through various experimental setups:

- The tuftsin-phosphorylcholine conjugate has been shown to ameliorate symptoms in murine models of arthritis by enhancing regulatory T-cell populations and reducing inflammatory markers .

- In vitro studies indicate that this compound can significantly alter the inflammatory response by modulating macrophage behavior and cytokine profiles.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for quantifying phosphorylcholine in biological samples, and how do they differ in sensitivity?

Quantification of this compound (PC) in plasma or tissue extracts typically employs enzymatic or colorimetric assays. For example:

- Colorimetric method : Utilizes acid phosphatase to liberate choline from PC, followed by measurement of free choline via formation of a colored complex (e.g., choline periodide in 1,2-dichloroethane), with sensitivity down to 5 µg .

- Radioisotopic method : Involves labeling PC with isotopes (e.g., ³H or ¹⁴C) for high sensitivity in detecting low-abundance PC in dynamic metabolic studies .

- Assay kits : Commercial kits (e.g., phosphatidylcholine assay kits) standardize protocols for cell/tissue homogenization, buffer preparation, and detection (e.g., colorimetric or fluorometric readouts). Critical steps include sample snap-freezing in liquid nitrogen for stability and duplicate measurements to reduce variability .

Q. How should researchers optimize sample preparation to minimize this compound degradation during extraction?

- Cell/tissue handling : Adherent or suspension cells (≥2×10⁶ cells) or tissues (≥10 mg) should be washed with cold PBS, homogenized in assay buffer, and centrifuged to remove insoluble debris. Supernatants must be kept on ice to prevent enzymatic degradation .

- Storage : Snap-freeze samples in liquid nitrogen and store at -80°C if assays cannot be performed immediately. Thawing should occur on ice to mitigate analyte instability .

- Dilution : For concentrated samples, dilute with assay buffer to avoid signal saturation beyond the standard curve range .

Q. What statistical considerations are critical for interpreting this compound assay data?

- Replicates : Perform assays in duplicate or triplicate to account for technical variability .

- Background subtraction : Use phosphatase-treated controls to differentiate free choline from PC-derived choline in enzymatic assays .

- Standard curve validation : Ensure linearity (R² > 0.98) and include a "blank" well (assay buffer only) to correct for background noise .

Advanced Research Questions

Q. How can discrepancies in this compound measurements between enzymatic assays and mass spectrometry (MS) be resolved?

Discrepancies often arise from:

- Matrix effects : MS may detect interfering isobaric compounds (e.g., lysophosphatidylcholine) not resolved in enzymatic assays. Validate with spiked recovery experiments .

- Sample preparation : Enzymatic assays require complete PC hydrolysis, which may be incomplete in complex matrices. Verify hydrolysis efficiency via parallel LC-MS/MS analysis .

- Calibration standards : Use isotopically labeled PC (e.g., d₉-PC) as internal standards in MS to improve accuracy .

Q. What experimental designs are optimal for studying this compound's role in bacterial pathogenesis (e.g., Streptococcus pneumoniae)?

- Genetic knockout models : Delete genes encoding PC-modifying enzymes (e.g., cbpE, a this compound esterase) to assess adhesion/invasion phenotypes in vitro (e.g., epithelial cell adherence assays) .

- Metabolic labeling : Use ³H-choline to trace PC incorporation into bacterial cell walls and host membranes, coupled with autoradiography or scintillation counting .

- Host-pathogen interaction studies : Apply transwell co-culture systems with human respiratory cells to quantify PC-dependent bacterial colonization .

Q. How can researchers validate the metabolic flux of this compound in phospholipid biosynthesis pathways?

- Isotope tracing : Administer ¹³C/³H-choline to cell cultures or model organisms, followed by NMR or LC-MS to track PC synthesis via the CDP-choline pathway .

- Enzyme inhibition : Use inhibitors (e.g., hemicholinium-3 for choline kinase) to block specific pathway nodes and measure intermediate accumulation (e.g., this compound vs. CDP-choline) .

- Kinetic modeling : Develop compartmental models to estimate reaction rates in PC biosynthesis using time-course isotopic data .

Q. What strategies address this compound's instability in longitudinal studies?

- Stabilization agents : Add protease/phosphatase inhibitors (e.g., sodium fluoride) to extraction buffers to preserve PC integrity .

- Real-time monitoring : Use microdialysis probes in vivo to collect extracellular fluid at timed intervals, minimizing ex vivo degradation .

- Data normalization : Express PC levels relative to stable endogenous markers (e.g., total phospholipid phosphorus) .

Q. Methodological Resources

- Assay protocols : Refer to standardized kits for cell/tissue processing and detection parameters .

- Pathway databases : KEGG (Entry C00588) provides enzymatic and genomic context for PC metabolism .

- Ethical frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to experimental design .

Properties

IUPAC Name |

2-(trimethylazaniumyl)ethyl hydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO4P/c1-6(2,3)4-5-10-11(7,8)9/h4-5H2,1-3H3,(H-,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHSONZFOIEMCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)(O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14NO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80983064 | |

| Record name | 2-(Trimethylazaniumyl)ethyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80983064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645-84-1 | |

| Record name | Cholinephosphoric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Trimethylazaniumyl)ethyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80983064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHOSPHORYLCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRP7TI555O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.